molecular formula C19H15F3N2O B11504919 4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11504919
M. Wt: 344.3 g/mol
InChI Key: JJEXDQGGUVTJJC-UHFFFAOYSA-N
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Description

4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolo[1,2-a][1,4]benzodiazepine core. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolo[1,2-a][1,4]benzodiazepine Core: This step involves the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a suitable reagent like an α,β-unsaturated carbonyl compound.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution using a trifluoromethoxy-containing reagent.

    Final Assembly: The final step involves coupling the phenyl ring containing the trifluoromethoxy group to the pyrrolo[1,2-a][1,4]benzodiazepine core under suitable reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of anxiety, insomnia, and other central nervous system disorders.

    Pharmacology: The compound is used to investigate the binding affinity and activity at various receptor sites, including GABA receptors.

    Biology: It is used in studies related to its effects on cellular processes and signaling pathways.

    Industry: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets, primarily the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The pathways involved include modulation of chloride ion channels, resulting in hyperpolarization of neuronal membranes and decreased neuronal excitability .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Alprazolam: Known for its use in the treatment of anxiety and panic disorders.

    Lorazepam: Used for its anxiolytic, sedative, and anticonvulsant effects.

Uniqueness

4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s binding affinity and selectivity for specific receptor sites, potentially leading to improved therapeutic profiles and reduced side effects compared to other benzodiazepines .

Properties

Molecular Formula

C19H15F3N2O

Molecular Weight

344.3 g/mol

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C19H15F3N2O/c20-19(21,22)25-15-9-7-13(8-10-15)18-17-6-3-11-24(17)16-5-2-1-4-14(16)12-23-18/h1-11,18,23H,12H2

InChI Key

JJEXDQGGUVTJJC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

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